
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is a bicyclic amine compound with a unique structure that includes a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene and an appropriate amine.
Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and a suitable dienophile to form the bicyclic core structure.
Reduction: The resulting bicyclic compound is then subjected to reduction conditions to introduce the amine functionality at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other derivatives that can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: Another bicyclic amine with different substituents and applications.
Uniqueness
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalen-5-amine is unique due to its specific stereochemistry and the presence of the methano bridge, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(1S,8R)-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-3,7-8H,4-6,12H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
BKQHSLRUFYATMH-SFYZADRCSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C3=C2C(=CC=C3)N |
Kanonische SMILES |
C1CC2CC1C3=C2C(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
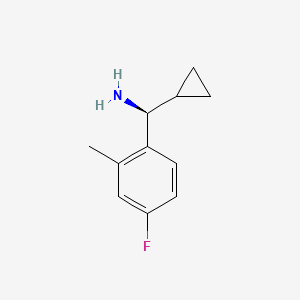
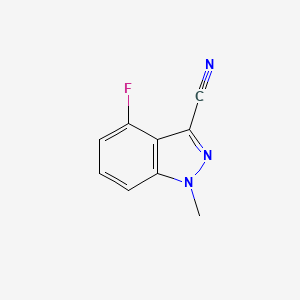
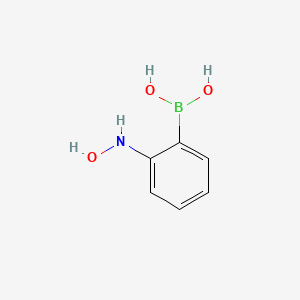

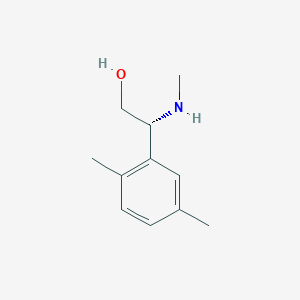
![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
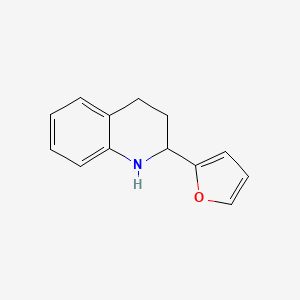
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
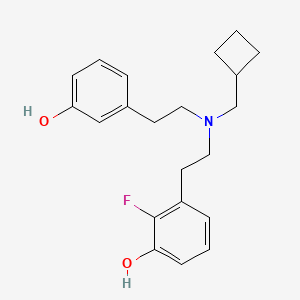
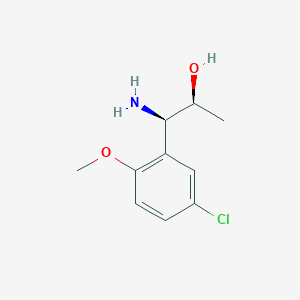


![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)
